molecular formula C25H23N3O2 B5765719 N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B5765719
M. Wt: 397.5 g/mol
InChI Key: FZCDIGKVYGDGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, also known as MDPV, is a psychoactive designer drug that belongs to the cathinone family. MDPV is a potent stimulant that produces euphoria, alertness, and increased energy levels. This compound is also known for its addictive properties and has been associated with serious health problems, including psychosis, seizures, and death. In

Mechanism of Action

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, leading to the characteristic stimulant effects of N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. The exact mechanism of action of N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of the dopamine transporter, which leads to increased dopamine release and a subsequent increase in dopamine receptor activation.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide also produces a range of psychological effects, including euphoria, increased sociability, and increased energy levels. However, N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been associated with serious health problems, including psychosis, seizures, and death.

Advantages and Limitations for Lab Experiments

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several advantages and limitations for use in lab experiments. One of the main advantages of N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is its potency and selectivity for the dopamine transporter, which makes it a useful tool for investigating the molecular mechanisms underlying addiction and drug abuse. However, N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide also has several limitations, including its high toxicity and addictive properties, which make it unsuitable for use in human studies.

Future Directions

There are several future directions for research on N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. One area of research is focused on developing new analogs of N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide that have improved pharmacological properties and reduced toxicity. Another area of research is focused on investigating the long-term effects of N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide on the brain and behavior, including the potential for addiction and neurotoxicity. Finally, there is a need for further research on the potential therapeutic applications of N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, including its use as a treatment for depression and other psychiatric disorders.

Synthesis Methods

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid to produce N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium cyanoborohydride to produce N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. Friedel-Crafts acylation involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with benzyl chloride and aluminum chloride to produce N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been widely studied for its psychoactive properties and has been used in several scientific research applications. One of the most significant research applications of N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is its use as a model compound for studying the effects of cathinones on the central nervous system. N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been used as a tool for investigating the molecular mechanisms underlying addiction and drug abuse.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-18-23(25(29)26-17-20-13-9-10-16-22(20)30-2)24(19-11-5-3-6-12-19)27-28(18)21-14-7-4-8-15-21/h3-16H,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCDIGKVYGDGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

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